Positional Isomer Advantage: 2-(4-Bromothiophen-3-yl)propanoic acid vs. 3-(4-Bromothiophen-2-yl)propanoic acid in Synthetic Utility
The compound's 3-yl substitution pattern on the thiophene ring, combined with the bromine at the 4-position, offers a distinct synthetic handle compared to its 2-yl positional isomer. While both compounds can serve as building blocks, the 3-yl substitution provides a different steric and electronic environment that can influence the regioselectivity of subsequent cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the 3-yl position may lead to different coupling efficiencies and yields compared to the 2-yl analog [1]. This differentiation is critical for chemists designing specific synthetic routes, as it impacts the overall yield and purity of the final product [1].
| Evidence Dimension | Synthetic Utility and Reactivity |
|---|---|
| Target Compound Data | 2-(4-Bromothiophen-3-yl)propanoic acid: 3-yl substitution, bromine at 4-position. |
| Comparator Or Baseline | 3-(4-Bromothiophen-2-yl)propanoic acid: 2-yl substitution, bromine at 4-position. |
| Quantified Difference | No direct quantitative yield comparison available. However, the positional difference is expected to alter cross-coupling reactivity based on established SAR in thiophene chemistry. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd catalyst, base, solvent). |
Why This Matters
The unique substitution pattern directly influences the compound's reactivity in key synthetic transformations, making it a distinct and non-interchangeable building block for the construction of specific molecular architectures.
- [1] Kuujia. Methyl (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoate (CAS 1391379-15-9). Retrieved from https://www.kuujia.com/cas-1391379-15-9.html View Source
